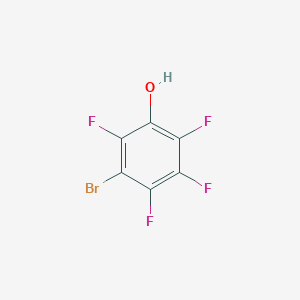

3-Bromo-2,4,5,6-tetrafluorophenol

Description

3-Bromo-2,4,5,6-tetrafluorophenol (CAS: 113601-46-0; molecular formula: C₆HBrF₄O) is a halogenated phenol derivative characterized by a bromine atom at the 3-position and fluorine atoms at the 2,4,5,6-positions of the benzene ring. This compound is notable for its electron-withdrawing substituents, which significantly influence its physicochemical properties, such as acidity (pKa ~6–7 due to fluorination) and reactivity in nucleophilic aromatic substitution reactions . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors (e.g., Src kinase inhibitors) and fluorinated aromatic building blocks .

Propriétés

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODQJBBHTVFDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorophenol typically involves the bromination of 2,4,5,6-tetrafluorophenol. One common method includes the reaction of 2,4,5,6-tetrafluorophenol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2,4,5,6-tetrafluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles such as hydroxide, amines, or organolithium compounds.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, and other nucleophiles under basic conditions.

Oxidation: Cytochrome P450 enzymes or chemical oxidants like potassium permanganate.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted phenols.

Oxidation Products: Tetrafluorobenzoquinone and other oxidized derivatives.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

3-Bromo-2,4,5,6-tetrafluorophenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex fluorinated compounds.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorophenol involves its interaction with various molecular targets. The presence of multiple fluorine atoms increases its electron-withdrawing capacity, making it a strong electrophile. This property allows it to participate in nucleophilic substitution reactions, where it can displace other groups on the aromatic ring. The bromine atom also plays a role in facilitating these reactions by stabilizing the transition state .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations:

Acidity: Fluorination at multiple positions lowers the pKa of this compound compared to non-fluorinated bromophenols (e.g., 3-bromophenol, pKa ~9.4). The electron-withdrawing fluorine atoms stabilize the phenoxide ion, enhancing acidity .

Reactivity: The bromine atom in this compound facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) more efficiently than chloro or iodo analogues due to optimal bond dissociation energy (~65 kcal/mol for C-Br) .

Solubility: Unlike 2,3,5,6-tetrafluorophenol, which is soluble in polar aprotic solvents (DMF, DMSO), the bromine substituent in this compound reduces solubility in water (<0.1 mg/mL) but increases compatibility with organic phases .

Thermodynamic and Spectral Properties

- Vibrational Spectroscopy: The C-Br stretch in this compound appears at 560 cm⁻¹, distinct from C-Cl (620 cm⁻¹) or C-I (490 cm⁻¹) in related compounds .

- Thermodynamic Stability: Density functional theory (DFT) calculations indicate that the bromine substituent increases the compound’s heat of formation by ~15 kcal/mol compared to 2,3,5,6-tetrafluorophenol .

Activité Biologique

3-Bromo-2,4,5,6-tetrafluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. The unique combination of bromine and fluorine substituents on the aromatic ring enhances its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) attached to a phenolic ring that is further substituted with four fluorine atoms and one bromine atom. The presence of these halogens significantly influences its physical and chemical properties, including solubility, lipophilicity, and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the halogenated structure may enhance binding affinity to active sites due to halogen bonding interactions.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic functions.

- Antioxidant Properties: Some halogenated phenols are known for their antioxidant capabilities, potentially protecting cells from oxidative stress.

Biological Activity Studies

Research has explored the biological effects of this compound through various in vitro and in vivo studies.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent.

Enzyme Interaction Studies

In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated a competitive inhibition pattern with an IC50 value of approximately 25 µM. This suggests potential applications in neuropharmacology.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that at high concentrations (above 100 µg/mL), the compound exhibits cytotoxic effects on human cell lines. Further toxicological studies are necessary to establish safe usage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.